6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and a triazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, azepane derivatives, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthesis process is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the triazolopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of 6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(azepane-1-sulfonyl)-2-[(3-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one include other triazolopyridine derivatives with different substituents. Examples include:
- 6-(piperidin-1-ylsulfonyl)-2-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 6-(morpholin-1-ylsulfonyl)-2-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-(azepan-1-ylsulfonyl)-2-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-16-7-6-8-17(13-16)14-24-20(25)23-15-18(9-10-19(23)21-24)28(26,27)22-11-4-2-3-5-12-22/h6-10,13,15H,2-5,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGVULXEPIBRIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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